3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a substituted phenylamine with a thioamide under acidic conditions.
Coupling with Naphthalene Derivative: The thiazole intermediate is then coupled with a naphthalene derivative through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in industrial synthesis include strong acids, bases, and organic solvents.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally similar compound with different functional groups and biological activities.
3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide: Another related compound with variations in the substituents on the aromatic rings.
Uniqueness
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2S/c1-18-12-14-19(15-13-18)25-26(20-8-4-3-5-9-20)33-28(29-25)30-27(31)23-16-21-10-6-7-11-22(21)17-24(23)32-2/h3-17H,1-2H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLNIEQMZUIKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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